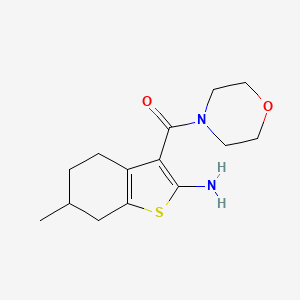

6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Description

IUPAC Nomenclature

The systematic identification of organic molecules is governed by the International Union of Pure and Applied Chemistry (IUPAC) rules, which provide an unambiguous and universally recognized method for naming chemical entities. For the compound under consideration, the name "6-methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine" reflects both its core structure and its functional substituents.

Breaking down the nomenclature, the parent structure is a tetrahydrobenzothiophene, specifically a 4,5,6,7-tetrahydro-1-benzothiophene. The numbering of the benzothiophene system is such that the sulfur atom is assigned position 1, and the numbering proceeds around the fused bicyclic system to maximize the assignment of the lowest possible numbers to substituents. The "4,5,6,7-tetrahydro" prefix denotes saturation of the benzene ring portion, resulting in a partially hydrogenated bicyclic system.

The "6-methyl" indicates a methyl group attached at position 6 of the tetrahydrobenzothiophene core. The "3-(morpholin-4-ylcarbonyl)" substituent specifies a morpholine ring attached via its nitrogen atom at position 4, with the carbonyl group acting as a bridge between the core and the morpholine. The "2-ylamine" suffix denotes an amino group at position 2 of the core structure.

The full IUPAC name, therefore, is: 6-methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine. This name is constructed in accordance with IUPAC rules for naming amides and related compounds, where the amide group is named as a substituent when not the principal functional group, and the morpholine ring is specified by its point of attachment.

Molecular Formula and Structural Identifiers

The molecular formula of this compound is C₁₄H₂₀N₂O₂S. This formula reflects the presence of fourteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight, calculated from the atomic weights of the constituent elements, is 280.39 g/mol.

The structure can be further described using standard chemical identifiers. The Simplified Molecular Input Line Entry System (SMILES) representation is CC1CCc2c(C1)sc(c2C(=O)N1CCOCC1)N, which encodes the connectivity and ring systems of the molecule. The International Chemical Identifier (InChI) provides a more detailed, machine-readable description: InChI=1S/C14H20N2O2S/c1-9-2-3-10-11(8-9)19-13(15)12(10)14(17)16-4-6-18-7-5-16/h9H,2-8,15H2,1H3. The corresponding InChIKey is MCKKDDMCGKBVNJ-UHFFFAOYSA-N.

A summary of the key molecular identifiers is presented in the following table:

| Identifier | Value |

|---|---|

| IUPAC Name | 6-methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |

| Molecular Formula | C₁₄H₂₀N₂O₂S |

| Molecular Weight | 280.39 g/mol |

| SMILES | CC1CCc2c(C1)sc(c2C(=O)N1CCOCC1)N |

| InChI | InChI=1S/C14H20N2O2S/c1-9-2-3-10-11(8-9)19-13(15)12(10)14(17)16-4-6-18-7-5-16/h9H,2-8,15H2,1H3 |

| InChIKey | MCKKDDMCGKBVNJ-UHFFFAOYSA-N |

| CAS Number | 590376-48-0 |

These identifiers ensure that the compound can be unambiguously referenced in scientific literature and chemical databases.

Structural Features and Substituent Positioning

The molecular architecture of this compound is defined by the fusion of a benzene ring and a thiophene ring, with partial saturation of the benzene portion, resulting in a tetrahydrobenzothiophene core. The methyl group at position 6 is attached to the saturated carbon of the cyclohexene-like ring, while the morpholin-4-ylcarbonyl group at position 3 is linked through an amide bond to the core. The amino group at position 2 is directly attached to the aromatic thiophene carbon, which is adjacent to the sulfur atom.

The placement of the substituents is critical for the compound's chemical reactivity and potential interactions in a biological context. The spatial arrangement of these groups, as dictated by the core structure and the conformational preferences of the substituents, will be further explored in the subsequent sections.

Properties

IUPAC Name |

(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-9-2-3-10-11(8-9)19-13(15)12(10)14(17)16-4-6-18-7-5-16/h9H,2-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKKDDMCGKBVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403611 | |

| Record name | SBB020941 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590376-48-0 | |

| Record name | SBB020941 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a convergent approach where the tetrahydrobenzothiophene core is first constructed or obtained, followed by selective functionalization at the 2- and 3-positions to introduce the amine and morpholin-4-ylcarbonyl moieties respectively. The presence of the 6-methyl substituent requires regioselective control during the synthesis.

Key Synthetic Steps

2.1 Formation of the 4,5,6,7-Tetrahydro-1-benzothiophene Core

- The benzothiophene skeleton is typically synthesized via cyclization reactions involving thiophenol derivatives and appropriate cyclohexanone or cyclohexene precursors.

- Catalytic cyclization using sulfur sources and transition metal catalysts (e.g., Pd, Ni) may be employed to ensure ring closure with the correct tetrahydro substitution pattern.

Introduction of the Amino Group at the 2-Position

- The amino group at position 2 is introduced via nucleophilic substitution or amination reactions.

- A typical method involves halogenation (e.g., bromination) at the 2-position of the benzothiophene followed by substitution with ammonia or an amine source under controlled conditions to yield the 2-aminobenzothiophene intermediate.

2.3 Attachment of the Morpholin-4-ylcarbonyl Group at the 3-Position

- The 3-position is functionalized by acylation with morpholin-4-ylcarbonyl chloride or its equivalent.

- This step usually involves the formation of an acid chloride derivative of morpholin-4-ylcarboxylic acid, which is then reacted with the 3-position nucleophile under mild base conditions to form the amide linkage.

- Alternatively, coupling reagents such as carbodiimides (e.g., EDC, DCC) can be used to facilitate amide bond formation.

Representative Preparation Protocol

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Thiophenol derivative + cyclohexanone, acid catalyst | Cyclization to form 4,5,6,7-tetrahydro-1-benzothiophene | Formation of core heterocycle |

| 2 | Bromination agent (e.g., NBS) | Selective bromination at 2-position | 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene |

| 3 | Ammonia or amine source, solvent (e.g., ethanol), heat | Nucleophilic substitution to introduce amino group | 2-Amino derivative |

| 4 | Morpholin-4-ylcarbonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Acylation at 3-position to form amide | Final compound: 6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine |

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization to achieve purity typically above 95%.

- Characterization involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

- The compound has a molecular formula of C13H18N2O2S and a molecular weight of 266.36 g/mol.

Research Findings and Optimization

- Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and selectivity.

- Studies have shown that controlling the reaction time during bromination avoids over-substitution or side reactions.

- The use of coupling reagents in the amide formation step can improve yields and reduce by-products compared to direct acyl chloride methods.

- The compound’s synthesis has been reported in various research contexts focusing on kinase inhibitor development, emphasizing the need for high purity and reproducibility in preparation.

Summary Table of Preparation Methods

| Preparation Stage | Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Core formation | Cyclization | Thiophenol derivative, cyclohexanone | Acid catalyst, reflux | 70-85 | Regioselectivity important |

| 2-Position Amination | Halogenation + substitution | NBS, ammonia | Room temp to reflux | 60-75 | Controlled bromination critical |

| 3-Position Acylation | Amide bond formation | Morpholin-4-ylcarbonyl chloride, base | 0-25°C, inert atmosphere | 65-80 | Coupling reagents improve yield |

| Purification | Chromatography/Recrystallization | Solvents vary | Ambient | >95 purity | Essential for biological testing |

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine can undergo various chemical reactions, including:

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

6-tert-Butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

- Structural Difference : A bulky tert-butyl group replaces the methyl group at the 6-position.

- Implications: Increased steric hindrance may reduce binding affinity to sterically sensitive targets.

6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

- Structural Difference : An ethyl group replaces the methyl substituent.

- Implications: Moderate increase in lipophilicity compared to the methyl analog. Potential for altered metabolic stability due to longer alkyl chain oxidation susceptibility .

6,6-Dimethyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

- Structural Difference : Two methyl groups at the 6-position.

- Implications :

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic tools such as SHELX (for refinement) and ORTEP-3 (for visualization) are critical for determining the 3D structures of these compounds . Hydrogen-bonding patterns, analyzed via graph-set methodology (), influence packing efficiency and stability. For example:

- The morpholine carbonyl group may act as a hydrogen-bond acceptor, while the amine group serves as a donor.

- Substituent bulk (e.g., tert-butyl) could disrupt intermolecular interactions, reducing crystal stability .

Hypothetical Property Comparison Table

| Property | 6-Methyl Derivative | 6-tert-Butyl Derivative | 6-Ethyl Derivative | 6,6-Dimethyl Derivative |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~320 | ~362 | ~334 | ~334 |

| logP (Predicted) | 2.1 | 3.5 | 2.8 | 2.3 |

| Solubility (aq.) | Moderate | Low | Moderate | Moderate |

| Steric Hindrance | Low | High | Moderate | Moderate |

Note: Values are extrapolated based on substituent effects due to lack of experimental data in evidence.

Biological Activity

6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine (CAS: 590376-48-0) is a compound with a unique chemical structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₀N₂O₂S, with a molecular weight of 280.39 g/mol. The compound features a benzothiophene core and a morpholine group, which are known for their roles in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₂S |

| Molecular Weight | 280.39 g/mol |

| CAS Number | 590376-48-0 |

| MDL Number | MFCD00782335 |

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit antioxidant properties. In studies evaluating antioxidant activity using the DPPH free radical-scavenger method, certain derivatives demonstrated significant scavenging ability comparable to known antioxidants like cyclovalone.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through protein denaturation methods. While some derivatives showed lower anti-inflammatory activity than cyclovalone, the presence of the morpholine moiety suggests that modifications could enhance these effects.

LRRK2 Kinase Inhibition

The compound has been investigated as a selective inhibitor of LRRK2 kinase, which is implicated in neurodegenerative diseases such as Parkinson's disease. A series of related compounds were synthesized and optimized for improved selectivity and potency. Notably, one derivative was identified as a highly potent and brain-penetrant LRRK2 inhibitor.

Case Studies

-

Synthesis and Evaluation of Analogues :

- A study synthesized asymmetrical mono-carbonyl analogs of curcumin containing morpholine derivatives. The synthesized compounds were evaluated for their antioxidant and anti-inflammatory properties. Among them, only one showed potent antioxidant activity comparable to established standards.

-

In Vivo Studies :

- Further investigations into the pharmacodynamics and safety profile of LRRK2 inhibitors derived from this compound are ongoing. Initial results suggest promising therapeutic applications in neurodegenerative conditions.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets through its unique structural features. The morpholine group enhances its reactivity in nucleophilic substitutions and acylation reactions, making it a versatile candidate for drug development.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for optimizing the synthesis of 6-methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine to improve yield and purity?

- Answer :

- Stepwise Synthesis : Begin with functionalization of the tetrahydrobenzothiophene core. Morpholine-carbonyl groups can be introduced via coupling reactions (e.g., EDCI/HOBt-mediated amidation) under inert conditions .

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to track intermediates.

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of morpholine carbonyl chloride) and temperature (40–60°C). Purify via column chromatography (silica gel, dichloromethane/methanol) .

- Purity Validation : Confirm via ¹H/¹³C NMR (DMSO-d₆) and LC-MS (ESI+) to detect residual solvents/by-products .

Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?

- Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks for morpholine protons (δ 3.4–3.7 ppm) and tetrahydrobenzothiophene methyl groups (δ 1.2–1.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1650 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) functional groups .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : If single crystals are obtainable, analyze to resolve stereoelectronic effects .

Q. What experimental protocols are critical for assessing the compound’s solubility and stability under varying pH conditions?

- Answer :

- Solubility Screen : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy (λmax ~280 nm) .

- Stability Assay : Incubate at 25°C/60% RH and 40°C/75% RH for 14 days. Monitor degradation via HPLC .

- Data Interpretation : Calculate logP (e.g., using ACD/Labs software) to predict lipophilicity and correlate with experimental solubility .

Advanced Research Questions

Q. How can in vitro assays be designed to evaluate the compound’s biological activity, such as kinase inhibition or receptor binding?

- Answer :

- Kinase Inhibition :

- Assay Setup : Use recombinant kinases (e.g., PI3K/AKT/mTOR) with ATP-Glo™ luminescence detection. Include staurosporine as a positive control .

- Dose-Response : Test 0.1–100 μM concentrations. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .

- Receptor Binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists) with membrane preparations. Validate specificity via competitive binding .

Q. What strategies resolve contradictions between computational predictions (e.g., QSAR models) and experimental data for this compound’s physicochemical properties?

- Answer :

- Model Refinement : Incorporate experimental logP, pKa, and solubility into QSAR training sets to improve predictive accuracy .

- Density Functional Theory (DFT) : Calculate partial charges and HOMO/LUMO gaps to explain discrepancies in reactivity .

- Case Study : If predicted solubility (e.g., 2.5 mg/mL) diverges from observed (0.8 mg/mL), re-evaluate solvation parameters or crystal packing effects .

Q. How should researchers design environmental impact studies for this compound, considering its persistence and bioaccumulation potential?

- Answer :

- Experimental Framework :

- Abiotic Testing : Hydrolysis (pH 4–9), photolysis (UV-Vis light), and sorption to soil (OECD 106) .

- Biotic Testing : Aerobic biodegradation (OECD 301F) and Daphnia magna acute toxicity (OECD 202) .

- Data Integration : Use fugacity models to predict partitioning into water, soil, and air .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.